molecular formula C20H20N2O4S B2836536 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate CAS No. 1396759-52-6

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate

Cat. No.: B2836536
CAS No.: 1396759-52-6
M. Wt: 384.45
InChI Key: HRASIISLEBZMEO-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-methoxyphenyl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, which include a methoxybenzo[d]thiazole moiety and an azetidine ring, suggest a diverse range of interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_2O_4S, with a molecular weight of approximately 348.43 g/mol. The structure includes:

  • Azetidine Ring : A four-membered cyclic amine that may enhance binding interactions with biological targets.
  • Benzothiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
  • Methoxyphenyl Acetate Group : Potentially contributing to the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Properties

Research has indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacterial and fungal strains. A study demonstrated that derivatives with similar functional groups displayed inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have explored the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have been evaluated for their cytotoxic effects on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound may also possess similar properties .

The mechanism of action for compounds in this class often involves interaction with specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis. The methoxy group may enhance the compound’s affinity for these targets, potentially leading to the inhibition of cancer cell growth or microbial proliferation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives against clinical isolates of bacteria. The results showed that certain compounds inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro tests on MCF-7 cells revealed that some benzothiazole derivatives induced apoptosis through the activation of caspase pathways. This suggests that this compound could be further investigated as a potential chemotherapeutic agent .

Data Summary Table

PropertyValue
Molecular FormulaC18H20N2O4SC_{18}H_{20}N_2O_4S
Molecular Weight348.43 g/mol
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicitySignificant against MCF-7 cells
Mechanism of ActionInhibition of cell proliferation; apoptosis induction

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-24-14-8-6-13(7-9-14)10-18(23)26-15-11-22(12-15)20-21-19-16(25-2)4-3-5-17(19)27-20/h3-9,15H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRASIISLEBZMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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